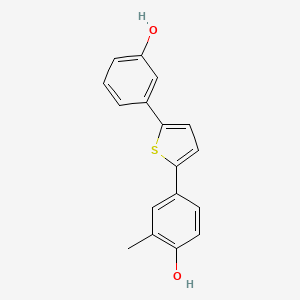

4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-[5-(3-Hydroxyphényl)-2-thiényl)-2-méthyl]phénol implique généralement les étapes suivantes :

Matières premières : La synthèse commence par le 2-(4-méthoxy-3-méthylphényl)-5-(3-méthoxyphényl)thiophène comme matière première.

Déméthylation : Les groupes méthoxy sont déméthylés à l'aide de tribromure de bore (BBr3) pour donner les dérivés hydroxy correspondants.

Purification : Le produit est purifié par recristallisation ou chromatographie pour obtenir le composé final.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliqueraient probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de systèmes de purification automatisés pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-[5-(3-Hydroxyphényl)-2-thiényl)-2-méthyl]phénol subit diverses réactions chimiques, notamment :

Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur le cycle phénol, facilitées par l'effet activant du groupe hydroxy.

Réactifs et conditions communs

Oxydation : Permanganate de potassium (KMnO4) en conditions acides ou neutres.

Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l'éthanol.

Substitution : Électrophiles tels que le brome (Br2) ou l'acide nitrique (HNO3) en conditions acides.

Produits principaux

Oxydation : Quinones.

Réduction : Hydroquinones.

Substitution : Dérivés halogénés ou nitrés du composé d'origine.

4. Applications de la recherche scientifique

Le 4-[5-(3-Hydroxyphényl)-2-thiényl)-2-méthyl]phénol a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son potentiel comme sonde biochimique en raison de sa structure unique.

Industrie : Applications potentielles dans le développement de nouveaux matériaux et de capteurs chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 4-[5-(3-Hydroxyphényl)-2-thiényl)-2-méthyl]phénol implique son interaction avec diverses cibles moléculaires :

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds with similar structures to 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol exhibit antioxidant properties. These properties are critical for developing drugs aimed at combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study highlighted the role of phenolic compounds in reducing oxidative damage in cellular models, suggesting potential therapeutic applications of this compound in antioxidant formulations .

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory effects similar to other thiophenes. Thiophene derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which are involved in various chronic inflammatory conditions. This opens avenues for developing new anti-inflammatory drugs based on this compound .

Materials Science

Polymer Chemistry

this compound can be utilized in synthesizing advanced materials such as polymers with enhanced thermal stability and mechanical properties. The incorporation of thiophene units into polymer matrices has been shown to improve the material's electrical conductivity and thermal properties, making them suitable for electronic applications .

Adhesive Applications

Due to its catecholic structure, this compound can be employed in developing bioadhesives. Catechol-based adhesives are known for their strong adhesion under aqueous conditions, making them ideal for biomedical applications where moisture is present. Research on catechol-functionalized polymers indicates their effectiveness in forming durable bonds with biological tissues .

Environmental Science

Pollutant Removal

The compound's potential in environmental applications is notable, particularly in the removal of heavy metals and organic pollutants from wastewater. Thiophenes have been investigated for their ability to chelate heavy metals, which could lead to effective remediation strategies for contaminated water sources .

Bioremediation

Furthermore, studies suggest that compounds like this compound can enhance microbial degradation of pollutants due to their structural similarity to natural substrates utilized by microorganisms during bioremediation processes .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of phenolic compounds similar to this compound using cellular models exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting potential applications in antioxidant therapies .

Case Study 2: Adhesive Development

Research focused on developing a catechol-based adhesive demonstrated that incorporating thiophene derivatives significantly improved adhesion strength and moisture resistance compared to conventional adhesives. This advancement suggests practical applications in medical device manufacturing and tissue engineering .

Mécanisme D'action

The mechanism of action of 4-[5-(3-Hydroxyphenyl)-2-thienyl)-2-methyl]phenol involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-(Benzyloxy)-2-hydroxybenzaldéhyde

- 2,4’-Dihydroxydiphénylméthane

- Phénol, 2-[(4-hydroxyphényl)méthyl]-

Unicité

Le 4-[5-(3-Hydroxyphényl)-2-thiényl)-2-méthyl]phénol est unique en raison de sa combinaison d'un groupe thiényl et d'un groupe hydroxyphényl, ce qui lui confère des propriétés chimiques et biologiques distinctes

Activité Biologique

4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol, also known as a phenolic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene ring and hydroxyl groups, which contribute to its reactivity and biological activity. Its molecular formula is C17H14O2S, with the following structural representation:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group enhances its capacity for hydrogen bonding and radical scavenging, which is crucial in mitigating oxidative stress and inflammation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative damage. A study utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assay reported an IC50 value indicating effective radical scavenging activity.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| FRAP | 20 |

These values suggest that the compound's antioxidant capacity is comparable to well-known antioxidants like ascorbic acid.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results indicate that the compound possesses broad-spectrum antimicrobial activity.

Anti-inflammatory Activity

In addition to its antioxidant and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results demonstrated that it effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.

- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of this compound against clinical isolates of bacteria. The findings confirmed its potential as a natural preservative in food systems due to its ability to inhibit bacterial growth.

- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to control groups.

Propriétés

IUPAC Name |

4-[5-(3-hydroxyphenyl)thiophen-2-yl]-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2S/c1-11-9-13(5-6-15(11)19)17-8-7-16(20-17)12-3-2-4-14(18)10-12/h2-10,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDRVGLMFQWTDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.